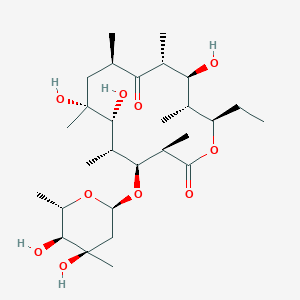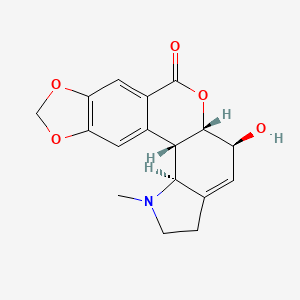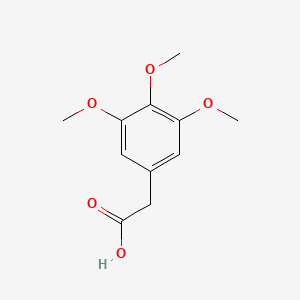
3,4,5-三甲氧基苯乙酸
概述
描述
3,4,5-三甲氧基苯乙酸: 是一种有机化合物,其分子式为C11H14O5 。它是苯乙酸的衍生物,在苯环的 3、4 和 5 位上连接了三个甲氧基。 该化合物以其在有机合成中的应用以及作为各种药物和精细化学品生产中的中间体而闻名 .
科学研究应用
化学:
生物学:
医学:
工业:
5. 作用机理
3,4,5-三甲氧基苯乙酸的作用机理主要与其作为麦角碱的代谢物的作用有关。它参与各种代谢途径,并可以与特定的分子靶标相互作用,包括酶和受体。 确切的途径和靶标取决于特定的生物学环境以及其他相互作用分子的存在 .
作用机制
Target of Action
3,4,5-Trimethoxyphenylacetic acid is a common intermediate in organic synthesis It is known to be a metabolite of mescaline , which primarily targets the serotonin receptors in the brain .
Mode of Action
The exact mode of action of 3,4,5-Trimethoxyphenylacetic acid is not well-documented. As a metabolite of Mescaline, it may interact with its targets in a similar manner. Mescaline is known to bind to and activate serotonin receptors, leading to increased serotonin activity . .
Biochemical Pathways
As a metabolite of Mescaline, it may be involved in the serotonin signaling pathway . Activation of this pathway can lead to various downstream effects, including mood regulation, appetite control, and sensory perception .
Result of Action
As a metabolite of Mescaline, its effects may be similar, potentially leading to altered mood, perception, and behavior due to increased serotonin activity . .
生化分析
Biochemical Properties
3,4,5-Trimethoxyphenylacetic acid plays a role in several biochemical reactions. It interacts with enzymes such as dioxygenases, which are involved in the oxidation of aromatic compounds. For instance, a species of Arthrobacter can oxidize 3,4-dihydroxy-5-methoxyphenylacetic acid, a related compound, indicating that 3,4,5-Trimethoxyphenylacetic acid may undergo similar enzymatic transformations . These interactions suggest that 3,4,5-Trimethoxyphenylacetic acid can participate in metabolic pathways involving aromatic acid degradation.
Cellular Effects
3,4,5-Trimethoxyphenylacetic acid influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is likely mediated through its interactions with specific enzymes and proteins, which can alter the activity of signaling molecules and transcription factors. These changes can lead to modifications in gene expression and metabolic flux, ultimately affecting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 3,4,5-Trimethoxyphenylacetic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit certain dioxygenases, thereby affecting the oxidation of aromatic acids. Additionally, 3,4,5-Trimethoxyphenylacetic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethoxyphenylacetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,4,5-Trimethoxyphenylacetic acid can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxyphenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it could cause toxic or adverse effects. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s activity. Understanding these dosage effects is essential for determining the safe and effective use of 3,4,5-Trimethoxyphenylacetic acid in research and potential therapeutic applications .
Metabolic Pathways
3,4,5-Trimethoxyphenylacetic acid is involved in metabolic pathways that include the degradation of aromatic acids. It interacts with enzymes such as dioxygenases, which catalyze the oxidation of aromatic compounds. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. The compound’s role in these pathways highlights its potential impact on biochemical processes .
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethoxyphenylacetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of 3,4,5-Trimethoxyphenylacetic acid is crucial for elucidating its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxyphenylacetic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for understanding how 3,4,5-Trimethoxyphenylacetic acid exerts its effects at the cellular level. For example, its presence in the nucleus could affect gene expression, while its localization in the cytoplasm might influence metabolic processes .
准备方法
合成路线及反应条件:
-
从 3,4,5-三甲氧基苯甲醛:
步骤 1: 在碱存在下,3,4,5-三甲氧基苯甲醛与合适的烷基卤化物进行相转移催化反应。
-
从 3,4,5-三甲氧基苯乙腈:
工业生产方法:
3,4,5-三甲氧基苯乙酸的工业生产通常涉及上述合成路线的大规模应用,并针对产量、纯度和成本效益进行优化。 在工业环境中,通常使用连续流动反应器和先进的纯化技术,如结晶和色谱 .
化学反应分析
反应类型:
-
氧化:
-
还原:
-
取代:
常用试剂及条件:
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 氢化锂铝,硼氢化钠。
取代试剂: 卤素,硝化试剂,磺化试剂。
主要产物:
氧化产物: 羧酸,醛。
还原产物: 醇。
取代产物: 卤代,硝化或磺化衍生物.
相似化合物的比较
类似化合物:
- 3,4,5-三甲氧基苯甲酸
- 3,4,5-三甲氧基苯甲醇
- 3,4,5-三甲氧基苯甲基氯
- 3,4,5-三甲氧基苯胺
比较:
- 3,4,5-三甲氧基苯乙酸 由于存在乙酸部分而具有独特性,这使其与类似物相比具有独特的化学反应性和生物活性。
- 3,4,5-三甲氧基苯甲酸 具有直接连接到苯环的羧酸基团,导致取代和氧化反应的不同反应性。
- 3,4,5-三甲氧基苯甲醇 和3,4,5-三甲氧基苯甲基氯 主要用作有机合成中的中间体,不同的官能团影响了它们的反应性。
- 3,4,5-三甲氧基苯胺 含有一个氨基,使其在亲核取代反应中具有更高的反应活性 .
属性
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJXCGGOXKGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241755 | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19720 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
951-82-6 | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 951-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1HZ43C68Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



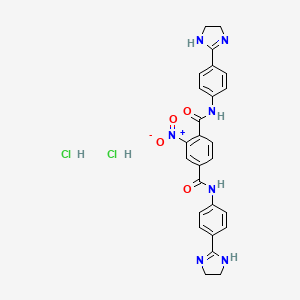



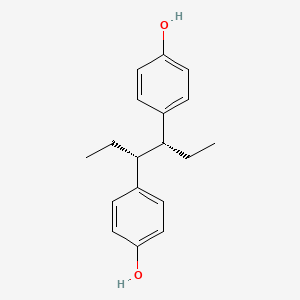
![8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B1207499.png)


